molecular formula C11H12BrN3O2 B8414274 2-Amino-6-bromo-4-(2-methoxyethoxy)-quinazoline

2-Amino-6-bromo-4-(2-methoxyethoxy)-quinazoline

Cat. No. B8414274
M. Wt: 298.14 g/mol
InChI Key: WYFGRLVEURWEPS-UHFFFAOYSA-N
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Patent
US08673929B2

Procedure details

To 2-methoxyethanol (10 ml) was added NaH (80 mg of a 60% dispersion in mineral oil, 2.0 mmol). The mixture was stirred at room temperature for 10 minutes. Then, 2-acetamido-6-bromo-4-(1,2,4-triazolyl)-quinazoline (167 mg, 0.5 mmol) was added to this solution. The resulting mixture was stirred at room temperature for 30 minutes and then heated at 80° C. for 2 hours. The solvents were evaporated in vacuo and the crude residue was purified by silica gel flash chromatography, the mobile phase being a mixture of methanol and dichloromethane (in a ratio of 1:80), yielding the title compound as a white solid (140 mg, yield: 94%) which was characterized by its mass spectrum as follows: MS (m/z): 298 ([M+H]+, 100).
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[H-].[Na+].C([NH:6][C:7]1[N:16]=[C:15](C2N=CNN=2)[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([Br:22])[CH:13]=2)[N:8]=1)(=O)C.[CH3:23][O:24][CH2:25][CH2:26][OH:27]>>[NH2:6][C:7]1[N:16]=[C:15]([O:27][CH2:26][CH2:25][O:24][CH3:23])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([Br:22])[CH:13]=2)[N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
167 mg
Type
reactant
Smiles
C(C)(=O)NC1=NC2=CC=C(C=C2C(=N1)C1=NNC=N1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
COCCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by silica gel flash chromatography
ADDITION
Type
ADDITION
Details
a mixture of methanol and dichloromethane (in a ratio of 1:80),

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NC2=CC=C(C=C2C(=N1)OCCOC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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